
4-(3-Bromophenyl)-2,6-diphenylpyridine
Overview
Description
4-(3-Bromophenyl)-2,6-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the 3-position and two phenyl groups attached to the pyridine ring at the 2 and 6 positions. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2,6-diphenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the phenyl groups.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions such as Stille and Negishi couplings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring.
Scientific Research Applications
4-(3-Bromophenyl)-2,6-diphenylpyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2,6-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2,6-diphenylpyridine
- 4-(3-Chlorophenyl)-2,6-diphenylpyridine
- 4-(3-Methylphenyl)-2,6-diphenylpyridine
Uniqueness
4-(3-Bromophenyl)-2,6-diphenylpyridine is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and chemical behavior .
Biological Activity
4-(3-Bromophenyl)-2,6-diphenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two phenyl groups and a bromophenyl group. Its chemical structure can be represented as follows:
This unique arrangement contributes to its potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating activity that may be attributed to its ability to interfere with cellular signaling pathways associated with growth and survival.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It shows promising activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties. This could be linked to its ability to modulate inflammatory pathways, although more detailed studies are needed to elucidate the exact mechanisms involved.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could interact with receptors on cell membranes, altering signal transduction pathways that lead to changes in cellular behavior.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, which can lead to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiproliferative | Inhibition of cancer cell growth | |
Antimicrobial | Activity against specific bacteria | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Antiproliferative Effects
In a study conducted by researchers at VCU, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies ( ).
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL ().
Properties
IUPAC Name |
4-(3-bromophenyl)-2,6-diphenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN/c24-21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANHLDSMEAQMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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